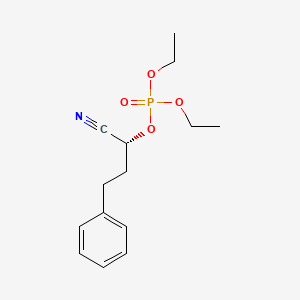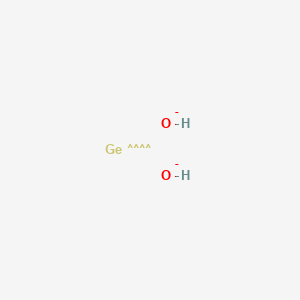
1H-Pyrrole-3-carboxylic acid, 5-hexyl-2-(phenylmethyl)-, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrrole-3-carboxylic acid, 5-hexyl-2-(phenylmethyl)-, ethyl ester is a chemical compound that belongs to the pyrrole family Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom This particular compound is characterized by its unique structure, which includes a hexyl chain, a phenylmethyl group, and an ethyl ester functional group
準備方法
The synthesis of 1H-Pyrrole-3-carboxylic acid, 5-hexyl-2-(phenylmethyl)-, ethyl ester can be achieved through several synthetic routes. One common method involves the reaction of 1H-pyrrole-3-carboxylic acid with hexyl bromide in the presence of a base such as potassium carbonate. This reaction results in the formation of the hexyl-substituted pyrrole derivative. Subsequently, the phenylmethyl group can be introduced through a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst like aluminum chloride. Finally, the ethyl ester functional group is added by esterification with ethanol and a suitable acid catalyst, such as sulfuric acid.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.
化学反応の分析
1H-Pyrrole-3-carboxylic acid, 5-hexyl-2-(phenylmethyl)-, ethyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives such as alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles such as amines or thiols, forming amides or thioesters.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles, along with appropriate solvents and catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1H-Pyrrole-3-carboxylic acid, 5-hexyl-2-(phenylmethyl)-, ethyl ester has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
In biology and medicine, this compound has potential applications as a bioactive molecule. It can be used in the design and synthesis of new drugs with potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities. Additionally, it may serve as a probe or ligand in biochemical studies to investigate specific molecular targets and pathways.
In industry, this compound can be used as an intermediate in the production of specialty chemicals, polymers, and materials with specific properties. Its versatility and reactivity make it a valuable compound for various industrial applications.
作用機序
The mechanism of action of 1H-Pyrrole-3-carboxylic acid, 5-hexyl-2-(phenylmethyl)-, ethyl ester depends on its specific application and target. In biological systems, the compound may interact with specific molecular targets, such as enzymes, receptors, or nucleic acids, through various binding interactions. These interactions can modulate the activity of the target molecules, leading to specific biological effects.
For example, if the compound is used as an antimicrobial agent, it may inhibit the growth of bacteria by targeting essential enzymes involved in bacterial cell wall synthesis or DNA replication. Similarly, as an anticancer agent, it may induce apoptosis in cancer cells by interacting with key signaling pathways involved in cell survival and proliferation.
類似化合物との比較
1H-Pyrrole-3-carboxylic acid, 5-hexyl-2-(phenylmethyl)-, ethyl ester can be compared with other similar compounds, such as 1H-pyrrole-3-carboxylic acid derivatives with different substituents or ester groups. Some similar compounds include:
- 1H-Pyrrole-3-carboxylic acid, 5-hexyl-2-phenyl-, ethyl ester
- 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical properties and reactivity. This compound’s hexyl chain, phenylmethyl group, and ethyl ester functional group contribute to its unique behavior in various chemical reactions and applications.
特性
CAS番号 |
650616-11-8 |
|---|---|
分子式 |
C20H27NO2 |
分子量 |
313.4 g/mol |
IUPAC名 |
ethyl 2-benzyl-5-hexyl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C20H27NO2/c1-3-5-6-10-13-17-15-18(20(22)23-4-2)19(21-17)14-16-11-8-7-9-12-16/h7-9,11-12,15,21H,3-6,10,13-14H2,1-2H3 |
InChIキー |
OZLATDDAUFWTGH-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC1=CC(=C(N1)CC2=CC=CC=C2)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


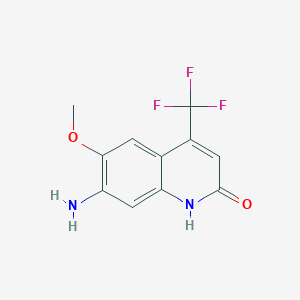
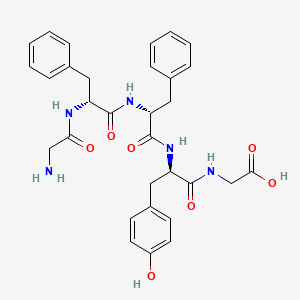
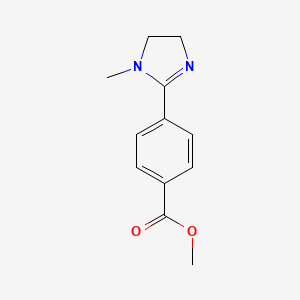
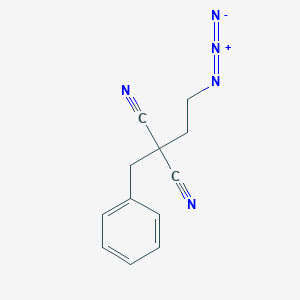
![(2,3-Dimethyl-3H-pyrrolo[2,3-b]pyridin-3-yl)methanesulfonic acid](/img/structure/B12588815.png)

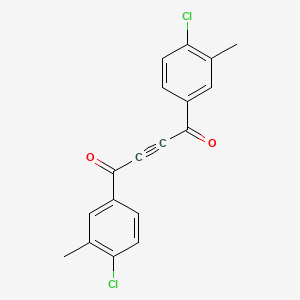
![2-(hexylamino)-N-[2-[[2-(hexylamino)acetyl]amino]phenyl]acetamide](/img/structure/B12588851.png)
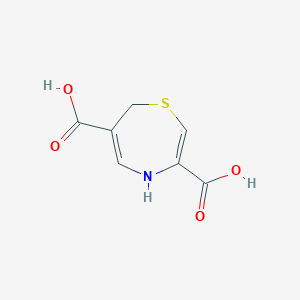
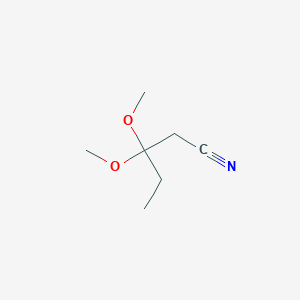
![N-[1-(3,5-Dichlorobenzoyl)cyclohexyl]-4-ethylbenzamide](/img/structure/B12588878.png)

